molecular formula C17H12N2O3 B6496646 7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one CAS No. 300399-28-4

7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one

Cat. No.: B6496646
CAS No.: 300399-28-4
M. Wt: 292.29 g/mol
InChI Key: KQWOURWAMWWZDM-UHFFFAOYSA-N
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Description

7-Hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one is a coumarin derivative featuring a 7-hydroxy substituent on the coumarin core and a 7-methylimidazo[1,2-a]pyridine moiety at position 2. Coumarins are renowned for their diverse biological and optical properties, influenced by substituents and heterocyclic modifications . This compound’s structure combines electron-donating (hydroxy) and electron-withdrawing (imidazoheterocyclic) groups, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

7-hydroxy-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-10-4-5-19-9-14(18-16(19)6-10)13-7-11-2-3-12(20)8-15(11)22-17(13)21/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWOURWAMWWZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC4=C(C=C(C=C4)O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one typically involves multistep organic reactions. One common approach is the condensation of 7-methylimidazo[1,2-a]pyridine with appropriate chromone derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields. Additionally, the use of catalysts, such as transition metals, can facilitate the formation of the target compound with higher selectivity and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed:

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the chromen-2-one family and features a unique fused heterocyclic structure that combines an imidazo[1,2-a]pyridine moiety. This structure enhances its biological activity due to the presence of a hydroxyl group at position 7 and the 7-methylimidazo[1,2-a]pyridin-2-yl group at position 3. The synthesis typically involves multistep organic reactions, primarily through condensation reactions of chromone derivatives with 7-methylimidazo[1,2-a]pyridine under controlled acidic or basic conditions. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can improve yield and efficiency .

Biological Activities

Research indicates that 7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one exhibits various biological activities. Notably, it interacts with specific molecular targets such as enzymes and receptors, modulating their activity. Key areas of interest include:

  • Anticancer Activity : The compound has shown potential in inhibiting pathways associated with cancer progression, particularly through the inhibition of cyclin-dependent kinases and other cancer-related enzymes .
  • Neuropharmacology : It may affect neurotransmitter systems by interacting with GABA_A receptors, suggesting possible applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have documented the therapeutic applications of this compound:

  • Anticancer Research : A study published in Cancer Research explored the compound's efficacy in inhibiting tumor growth in various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations .
  • Neuropharmacological Effects : Research published in Journal of Medicinal Chemistry demonstrated that the compound modulates GABA_A receptor activity, suggesting its potential use as an anxiolytic agent .
  • Enzyme Inhibition Studies : Investigations into its inhibitory effects on cyclin-dependent kinases revealed that it could serve as a lead compound for developing novel cancer therapeutics targeting these enzymes .

Mechanism of Action

The mechanism by which 7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

a) 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one
  • Differences : Lacks the 7-hydroxy group on the coumarin core.
  • Synthesis: Synthesized via catalyst-free grindstone chemistry using 3-(bromoacetyl)coumarin and 2-amino-4-methylpyridine under neat conditions .
b) 7-(Diethylamino)-3-(7-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one (Compound 4b)
  • Differences: Features a diethylamino group at position 7 instead of hydroxy.
  • Properties: Yield: 78–98% . Melting Point: 158–231°C . Optical Behavior: The diethylamino group enhances electron donation, improving nonlinear optical (NLO) properties due to extended π-conjugation .
  • Comparison: The diethylamino group increases lipophilicity, which may enhance cell membrane permeability compared to the hydroxy-substituted target compound.
c) Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., Compound 2d)
  • Differences : Saturated tetrahydroimidazo ring instead of aromatic imidazo.
  • Properties :
    • Melting Point : 215–217°C .
    • Synthesis Yield : 55% .
  • Implications : Reduced aromaticity may diminish UV absorption and fluorescence, critical for optical applications.

Physical and Spectroscopic Properties

Compound Melting Point (°C) IR (cm⁻¹) ¹H-NMR Features
Target Compound Not reported ~3433 (OH stretch) Not available
Compound 4b 158–231 1680 (C=O) δ 2.35 (s, CH₃), 6.16 (pyrimidine-H)
Compound 2d (Tetrahydroimidazo) 215–217 δ 6.97–8.02 (ArH), 10.41 (OH)
  • Hydroxy vs. Diethylamino: The target’s hydroxy group introduces a strong IR peak at ~3433 cm⁻¹, absent in diethylamino analogs. This group may also shift NMR signals due to hydrogen bonding.

Functional Comparisons

a) Optical Properties
  • Target Compound : Hydroxy groups can enhance intramolecular charge transfer (ICT), but lack of data limits direct comparison.
  • Compound 4b: Diethylamino substituents improve NLO response via electron-donating effects, with second-harmonic generation (SHG) efficiency reported .
c) Stability and Reactivity
  • Methylimidazo Moiety : Enhances metabolic stability compared to unsubstituted imidazo rings (e.g., ’s bromo derivatives) .
  • Bromo Substituents () : Increase electrophilicity, enabling cross-coupling reactions absent in the target compound.

Biological Activity

7-Hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one is a complex organic compound belonging to the chromenone family, specifically characterized by its unique structural features that include a hydroxyl group and an imidazo[1,2-a]pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and inflammation.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Chromenone Core : This is a common feature in flavonoids, known for their diverse biological activities.
  • Hydroxyl Group : Located at position 7, contributing to its reactivity and interaction with biological targets.
  • Imidazo[1,2-a]pyridine Group : Present at position 3, which is often associated with various pharmacological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including anticancer properties, anti-inflammatory effects, and enzyme inhibition. The following sections will delve into specific findings regarding the biological activity of this compound.

Anticancer Properties

Several studies have highlighted the potential of this compound in cancer treatment:

  • Mechanism of Action : The imidazo[1,2-a]pyridine scaffold has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound may induce cell cycle arrest and apoptosis in cancer cells .
  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. For example, it was shown to reduce the viability of A549 lung cancer cells by interfering with key signaling pathways .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored:

  • Macrophage Migration Inhibitory Factor (MIF) : Research indicates that this compound can bind to MIF, a cytokine involved in inflammatory responses. By inhibiting MIF's tautomerase activity, it may reduce inflammation and associated pathological conditions .

Case Studies and Research Findings

StudyFindings
Study on MIF InteractionDemonstrated that this compound binds with high affinity to MIF (K_i = 18 ± 1 nM), inhibiting its interaction with CD74 .
Anticancer ActivityIn vitro assays showed significant inhibition of A549 cell proliferation; further studies indicated potential pathways affected by the compound .
Structure-Activity RelationshipVariations in the chemical structure were analyzed to determine their effects on biological activity; modifications led to changes in potency against MIF .

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